![molecular formula C14H11N3O4S2 B2736122 2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid CAS No. 854060-37-0](/img/structure/B2736122.png)
2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid
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Description
The compound “2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid” is a complex organic molecule with the molecular formula C14H11N3O4S2 . It has an average mass of 349.385 Da and a monoisotopic mass of 349.019104 Da . The molecule is part of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Ionophore
2-Aminobenzothiazole is a neutral carrier (ionophore) used to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions .
Sorbent
2-Aminobenzothiazole bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .
Antitumor Agents
The 2-(4-aminophenyl) benzothiazoles are a novel class of potent and selective antitumor agents and display a characteristic profile of cytotoxic response across the cell lines .
Natural Compounds
In addition, the benzothiazole ring is present in various marine or terrestrial natural compounds, which have useful biological properties .
properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUNGRYSSNAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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